
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-: is a chemical compound with the molecular formula C19H28N2O5 It is a derivative of piperazinedione, characterized by the presence of a 2,4-dimethoxyphenyl group and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- typically involves the reaction of piperazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(6-hydroxyhexyl)-
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(2,4-hexadienyl)-
Comparison: Compared to similar compounds, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is unique due to its specific substitution pattern. The presence of the hexyl chain and the 2,4-dimethoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 78201-59-9 | |
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C19H28N2O4/c1-4-5-6-7-10-20-11-12-21(19(23)18(20)22)14-15-8-9-16(24-2)13-17(15)25-3/h8-9,13H,4-7,10-12,14H2,1-3H3 |
Clé InChI |
DEJXEQMGDZBWQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(C(=O)C1=O)CC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/no-structure.png)
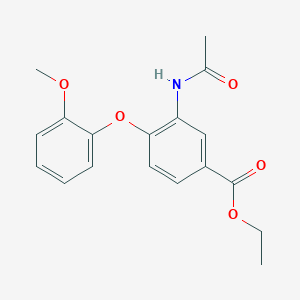
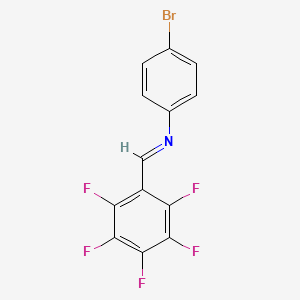
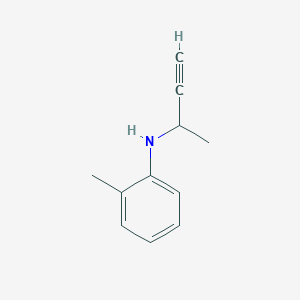


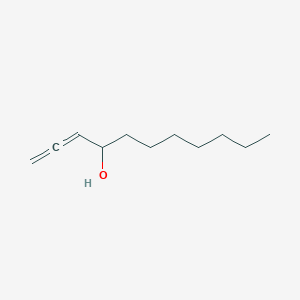
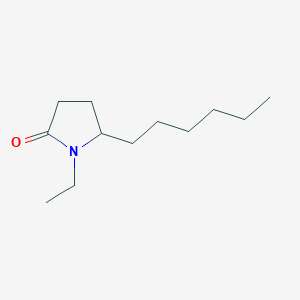
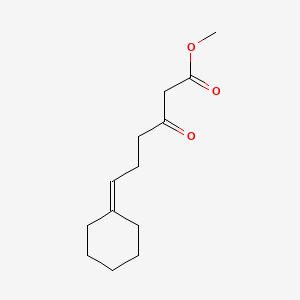
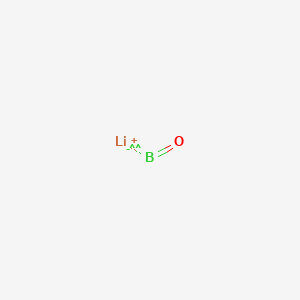
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
